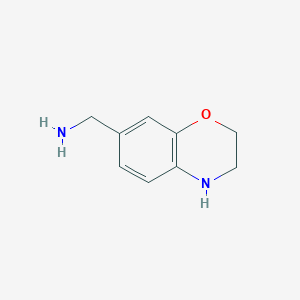
Bis(2-cyanoethyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-cyanoethyl)phosphinic acid is an organophosphorus compound with the molecular formula C6H9N2O2P It is characterized by the presence of two cyanoethyl groups attached to a phosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-cyanoethyl)phosphinic acid typically involves the reaction of ammonium hypophosphite with ω-haloalkyl nitriles. This process is known as the Double Arbuzov reaction, which is a five-stage process. Initially, bis(trimethylsilyl)hypophosphite is generated in situ, which then reacts with ω-bromoalkylnitrile to form the hydrophosphoryl intermediate. Subsequent silylation and further reaction with another ω-haloalkylnitrile molecule lead to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Double Arbuzov reaction provides a scalable synthetic route that can be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-cyanoethyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphonic acids, amines, and various substituted phosphinic acids, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Bis(2-cyanoethyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of flame retardants and other specialty chemicals
Mecanismo De Acción
The mechanism of action of bis(2-cyanoethyl)phosphinic acid involves its interaction with molecular targets through its phosphinic acid moiety. This interaction can lead to the formation of stable complexes with metal ions, which is crucial in its applications as a flame retardant and in other industrial processes. The cyanoethyl groups also play a role in the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-cyanoethyl)phosphine: Similar in structure but with different reactivity due to the presence of a phosphine group instead of a phosphinic acid group.
Bis(2-cyanoethyl)diisopropylphosphoramidite: Used in nucleic acid synthesis, highlighting its importance in biochemistry.
Uniqueness
Bis(2-cyanoethyl)phosphinic acid is unique due to its combination of cyanoethyl groups and a phosphinic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Número CAS |
29623-83-4 |
|---|---|
Fórmula molecular |
C6H9N2O2P |
Peso molecular |
172.12 g/mol |
Nombre IUPAC |
bis(2-cyanoethyl)phosphinic acid |
InChI |
InChI=1S/C6H9N2O2P/c7-3-1-5-11(9,10)6-2-4-8/h1-2,5-6H2,(H,9,10) |
Clave InChI |
ZUGQSWRAGORZFB-UHFFFAOYSA-N |
SMILES canónico |
C(CP(=O)(CCC#N)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12438474.png)




![3,7-dihydroxy-4,4,13,14-tetramethyl-17-[6-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12438500.png)
![(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12438503.png)



![2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438531.png)

![tert-butyl N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B12438539.png)
